molecular formula C13H18ClNO B593055 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride CAS No. 1823776-22-2

1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride

Cat. No.: B593055
CAS No.: 1823776-22-2
M. Wt: 239.74 g/mol
InChI Key: YJEXOIDIYJUVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-EAPB (hydrochloride), also known as 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, is a synthetic compound belonging to the benzofuran class. It is structurally related to other entactogenic amphetamines such as 5-MAPB and 5-APB. This compound has garnered interest in scientific research due to its potential psychoactive properties and its structural similarity to other known psychoactive substances .

Scientific Research Applications

5-EAPB (hydrochloride) has been studied for various scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of novel psychoactive substances.

    Biology: Investigated for its effects on neurotransmitter systems, particularly its interaction with serotonin receptors.

    Medicine: Potential applications in studying the mechanisms of action of entactogenic substances and their therapeutic potential.

    Industry: Utilized in forensic science for the detection of designer drugs in biological samples.

Future Directions

The future directions for research on “1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride” could include further studies on its synthesis, mechanism of action, and potential applications. Given its structural similarity to compounds with known biological activity, it may have potential as a lead compound in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-EAPB (hydrochloride) typically involves the following steps:

    Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The benzofuran core is then alkylated using ethylamine to introduce the N-ethylpropan-2-amine side chain. This step often requires the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating the nucleophilic substitution reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-EAPB (hydrochloride) would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors, and ensuring stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-EAPB (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated benzofurans, nitrobenzofurans.

Mechanism of Action

The mechanism of action of 5-EAPB (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor. Additionally, it may function as a triple monoamine reuptake inhibitor, affecting the levels of serotonin, dopamine, and norepinephrine in the synaptic cleft. This leads to increased neurotransmitter activity, which is associated with its psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine)
  • 5-APB (1-(benzofuran-5-yl)propan-2-amine)

Uniqueness

5-EAPB (hydrochloride) is unique due to its specific substitution pattern on the benzofuran ring and the presence of the N-ethylpropan-2-amine side chain. This structural variation can lead to differences in its pharmacological profile and potency compared to similar compounds like 5-MAPB and 5-APB. While all these compounds share entactogenic properties, the exact effects and potency can vary based on their molecular structure .

Properties

IUPAC Name

1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-3-14-10(2)8-11-4-5-13-12(9-11)6-7-15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEXOIDIYJUVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC2=C(C=C1)OC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823776-22-2
Record name 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823776222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(BENZOFURAN-5-YL)-N-ETHYLPROPAN-2-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67LF6C2265
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.